molecular formula C14H12O B14410723 2-Methyl-9H-fluoren-1-OL CAS No. 87795-37-7

2-Methyl-9H-fluoren-1-OL

Cat. No.: B14410723
CAS No.: 87795-37-7
M. Wt: 196.24 g/mol
InChI Key: YDPGDCICRLZOHK-UHFFFAOYSA-N
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Description

2-Methyl-9H-fluoren-1-OL is an organic compound belonging to the fluorene family It is characterized by the presence of a methyl group at the 2-position and a hydroxyl group at the 1-position of the fluorene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-9H-fluoren-1-OL can be achieved through several methods. One common approach involves the reaction of 2-methylfluorene with a suitable oxidizing agent to introduce the hydroxyl group at the 1-position. For instance, the use of boron trifluoride catalyzed reaction of coplanar 9-(phenyl-ethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides can yield highly functionalized derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and solvents to facilitate the reaction and subsequent purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-9H-fluoren-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a corresponding alkane.

    Substitution: The methyl and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Alkane derivatives.

    Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

2-Methyl-9H-fluoren-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 2-Methyl-9H-fluoren-1-OL is not fully understood. its chemical structure suggests that it may interact with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the compound’s lipophilicity may allow it to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound without the methyl and hydroxyl groups.

    9H-Fluoren-9-ol: A similar compound with a hydroxyl group at the 9-position.

    2-Methylfluorene: A compound with a methyl group at the 2-position but lacking the hydroxyl group.

Uniqueness

2-Methyl-9H-fluoren-1-OL is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

87795-37-7

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2-methyl-9H-fluoren-1-ol

InChI

InChI=1S/C14H12O/c1-9-6-7-12-11-5-3-2-4-10(11)8-13(12)14(9)15/h2-7,15H,8H2,1H3

InChI Key

YDPGDCICRLZOHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C3=CC=CC=C3C2)O

Origin of Product

United States

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